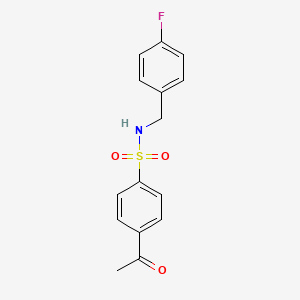

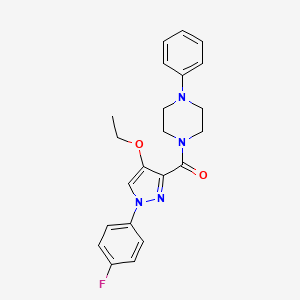

4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetyl-N-(4-fluorobenzyl)benzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their diverse biological activities. The presence of a fluorine atom on the benzyl ring and an acetyl group on the nitrogen atom of the sulfonamide moiety suggests potential for specific biological interactions due to the electronegative nature of fluorine and the electron-withdrawing effect of the acetyl group.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those with substituted aryl rings, can be achieved through palladium nanoparticle-catalyzed Suzuki-Miyaura cross-coupling reactions. This method is efficient for creating a variety of substituted benzenesulfonamides, which can then be evaluated for their biological activities, such as enzyme inhibition .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can significantly influence their biological activity. For instance, the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the impact of intermolecular interactions and molecular packing patterns on their properties. The analysis of crystal structures through Hirshfeld surface analysis can reveal the lengths of hydrogen bonds and the role of specific atoms, like the sulfonyl-O atom, as hydrogen bond acceptors .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including alkyl splitting in the presence of alkali

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

A study on the synthesis of benzenesulfonamide derivatives, including those with acetyl and fluorobenzyl groups, reveals their potential in constructing complex chemical structures, often used as intermediates in medicinal chemistry and material science. For instance, compounds with benzenesulfonamide scaffolds have been synthesized for their inhibitory effects on enzymes like carbonic anhydrase, showcasing the chemical versatility and application of such derivatives in biochemical modulation (Gul et al., 2016). Additionally, the reactivity of similar compounds under specific conditions illustrates their potential in novel synthetic routes, contributing to the field of organic synthesis (Oludina et al., 2015).

Biological Studies and Antimicrobial Activity

Sulfonamide derivatives, including those akin to 4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide, have been extensively studied for their biological activities. For example, certain benzenesulfonamides exhibit significant inhibitory effects against various isozymes of human carbonic anhydrase, an enzyme involved in many physiological processes, indicating their potential as therapeutic agents (Gul et al., 2016). These findings underscore the importance of such compounds in developing new drugs with targeted action mechanisms.

Eigenschaften

IUPAC Name |

4-acetyl-N-[(4-fluorophenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S/c1-11(18)13-4-8-15(9-5-13)21(19,20)17-10-12-2-6-14(16)7-3-12/h2-9,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVGJYFZJBEFKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2528736.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)